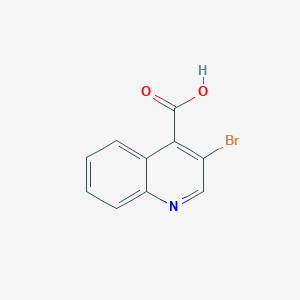
3-((Phenylimino)methyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Phenylimino)methyl)-4H-chromen-4-one is a compound that belongs to the class of chromones, which are known for their diverse biological activities This compound is characterized by the presence of a phenylimino group attached to the chromone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylimino)methyl)-4H-chromen-4-one typically involves the condensation of 4H-chromen-4-one with aniline derivatives under acidic conditions. One common method is the reaction of 4H-chromen-4-one with aniline in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-((Phenylimino)methyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the chromone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-((Phenylimino)methyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
4H-chromen-4-one: The parent compound without the phenylimino group.
3-((Phenylimino)methyl)-2H-chromen-2-one: A similar compound with a different chromone core.
3-((Phenylimino)methyl)-4H-chromen-2-one: Another isomer with the imine group at a different position.
Uniqueness
3-((Phenylimino)methyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the phenylimino group enhances its ability to interact with biological targets, making it a valuable compound for drug development and other applications.
Propiedades
Número CAS |
57336-08-0 |
|---|---|
Fórmula molecular |
C16H11NO2 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
3-(phenyliminomethyl)chromen-4-one |
InChI |
InChI=1S/C16H11NO2/c18-16-12(10-17-13-6-2-1-3-7-13)11-19-15-9-5-4-8-14(15)16/h1-11H |
Clave InChI |
NCOIADJNURDGBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=CC2=COC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![7-Bromo-2-cyclobutyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11861758.png)
